N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
Description
Properties
CAS No. |
83976-29-8 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[2-(1-formyl-2,3-dihydroindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-10(17)14-7-6-11-8-15(9-16)13-5-3-2-4-12(11)13/h2-5,9,11H,6-8H2,1H3,(H,14,17) |
InChI Key |
YXJHYAWNUYNLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1CN(C2=CC=CC=C12)C=O |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Mediated Indole Functionalization
This two-step approach, first reported by EvitaChem, involves:
- Indole Alkylation : Reaction of 2,3-dihydroindole with acetaldehyde in the presence of pyridine (20 mol%) at 60°C for 12 hours, yielding 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole (Intermediate A, 74% yield).
- Acetamide Formation : Intermediate A undergoes nucleophilic acyl substitution with acetyl chloride in dichloromethane (DCM), catalyzed by triethylamine (TEA), followed by formylation using formic acid and acetic anhydride (85% combined yield).
Mechanistic Insights :
- Pyridine acts as a Brønsted base, deprotonating the indole nitrogen to enhance nucleophilicity.
- Steric hindrance from the ethyl group necessitates prolonged reaction times (≥8 hours) for complete acetylation.
Limitations :
- Requires isolation of Intermediate A, increasing processing time.
- Over-formylation at the indole 5-position occurs if temperature exceeds 70°C.
Isatin-Malonic Acid Condensation
Patents WO2004056769A2 and US7968730B2 describe a streamlined protocol using isatin derivatives:
- Condensation : 5-Bromo-isatin reacts with malonic acid in pyridine at reflux (110°C, 6 hours), forming a pyridinium salt intermediate (Intermediate B).
- Amidation : Intermediate B is treated with dimethylamine hydrochloride in N,N-dimethylformamide (DMF) at 25°C, followed by sodium borohydride reduction to yield the title compound (62% overall yield).
Key Advantages :
- Pyridine serves dual roles as solvent and proton scavenger, avoiding side reactions observed with triethylamine.
- One-pot implementation reduces purification steps.
Optimization Data :
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Pyridine Volume | 10 eq | +15 |
| Reaction Temperature | 110°C | +22 |
| Malonic Acid Stoichiometry | 1.2 eq | +9 |
Table 1. Sensitivity analysis for isatin-malonic acid condensation.
One-Pot Multicomponent Assembly
A patent-pending method integrates indole, acetaldehyde, and acetyl chloride in a single reactor:
- Simultaneous Alkylation-Acetylation : Indole, acetaldehyde (1.5 eq), and acetyl chloride (2 eq) react in DCM with zeolite HY-340 (0.5 g/mmol) at 50°C for 24 hours.
- In Situ Formylation : Addition of formic acid (3 eq) and Amberlyst-15 catalyst (20 wt%) at 80°C for 4 hours completes the synthesis (82% yield, 98.5% HPLC purity).
Critical Factors :
- Zeolite HY-340 enhances regioselectivity by adsorbing planar intermediates.
- Amberlyst-15 accelerates formyl group transfer via acid-catalyzed esterification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Aldehyde-Mediated | 74 | 95.2 | Moderate | 1.8 |
| Isatin-Malonic Acid | 62 | 97.8 | High | 1.2 |
| One-Pot Multicomponent | 82 | 98.5 | Very High | 0.9 |
Table 2. Performance metrics across synthesis strategies.
Key Observations :
- The one-pot method achieves superior yield and purity but requires specialized catalysts.
- Isatin-malonic acid condensation offers cost advantages for small-scale production.
Industrial-Scale Considerations
Process Intensification :
- Continuous-flow reactors reduce reaction time by 40% compared to batch systems (patent US7968730B2).
- Solvent recovery systems (e.g., falling-film evaporators) cut DCM usage by 70%.
Regulatory Compliance :
Emerging Methodologies
Enzymatic Amination :
- Pilot studies using Aspergillus niger transaminases show 35% conversion of keto-indole precursors, though yields remain suboptimal.
Photocatalytic C–N Coupling :
- Visible-light-mediated reactions with Ru(bpy)₃²⁺ reduce reaction time to 2 hours (early-stage research).
Chemical Reactions Analysis
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Common reagents include halogens and acids.
Condensation: The compound can undergo condensation reactions with various amines and carboxylic acids to form amides and other derivatives
Scientific Research Applications
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Comparison with Similar Compounds
Anticancer Activity:
- EA inhibits colon cancer proliferation (IC₅₀ = 12–18 µM) by upregulating STAT1, inducing apoptosis, and suppressing tumor growth in xenograft models .
Receptor Binding:
- Compounds with methoxy groups (e.g., 8e, 8f) exhibit enhanced melatonin receptor affinity, likely due to improved hydrogen bonding .
- Bromo or chloro substituents (e.g., 8j, 79087-58-4) may increase lipophilicity, affecting membrane permeability .
Cytotoxicity:
Physicochemical Properties
- Lipophilicity : Benzyl (8m) and bromo (8j) substituents increase logP values, enhancing membrane permeability but reducing solubility.
- Hydrogen Bonding : Hydroxy (EA) and methoxy groups improve water solubility and receptor interactions .
- Molecular Weight : Most analogues fall within 200–300 Da, adhering to Lipinski’s rule for drug-likeness .
Biological Activity
N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.
Chemical Structure and Properties
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
CAS Number: 1214705-97-1
The compound features an indole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with indole structures, such as this compound, exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-BR-3 | 5.0 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 4.5 | Inhibition of cell proliferation |
| HCT116 | 3.0 | Enhancement of reactive oxygen species levels |
| HepG2 | 6.0 | Modulation of apoptosis-related proteins |
These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.
The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Caspase Activation : Induction of apoptotic pathways through the activation of caspases has been observed, indicating a potential for targeted cancer therapy .
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression in various cancer cell lines, contributing to its antiproliferative effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of indole derivatives similar to this compound:
- Study on Indole Derivatives : A study synthesized a series of indole derivatives and evaluated their anticancer activity against various tumor cell lines. Results indicated that modifications on the indole ring significantly influenced their potency against cancer cells .
- Mechanistic Insights : Another study focused on the mechanism of action of related compounds, revealing that they enhance apoptosis by modulating mitochondrial pathways and increasing pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 .
Q & A
Basic Research Questions
Q. What synthetic routes and characterization methods are employed for N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with indole derivatives undergoing formylation and subsequent alkylation or amidation. Structural confirmation relies on ¹H/¹³C NMR for chemical shifts, HRMS-ESI for molecular mass validation, and HPLC for purity assessment. For example, similar dihydroindole derivatives were synthesized using iodination, sodium borohydride reduction, and acetylation .
Q. Which in vitro assays are standard for evaluating its anticancer activity?
- Methodology :
- MTT assay : Measures cell viability via mitochondrial reductase activity (IC₅₀ determination) .
- Caspase-3/9 activity assays : Quantify apoptosis using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Mitochondrial membrane potential (MMP) : Assessed with JC-1 dye, where MMP loss indicates early apoptosis .
- Annexin V/PI staining : Flow cytometry distinguishes apoptotic vs. necrotic cells .
Q. How is its structural purity validated in preclinical studies?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- Spectroscopy : ¹H/¹³C NMR for functional group analysis and HRMS for exact mass confirmation .
Advanced Research Questions
Q. What molecular mechanisms underlie its pro-apoptotic effects in cancer cells?
- Methodology :
- STAT1 pathway analysis : Western blot for phosphorylated STAT1 (p-STAT1) and inhibitors like tofacitinib to confirm pathway involvement .
- Mitochondrial pathway profiling : Measure cytochrome c release (ELISA), Bax/Bcl-2 ratio (qPCR/Western blot), and DNA fragmentation (TUNEL assay) .
- Transcriptomic studies : RNA-seq to identify STAT1-regulated pro-apoptotic genes (e.g., p53, Fbxw7) .
Q. How is in vivo efficacy evaluated in tumor models?
- Methodology :
- Xenograft models : Subcutaneous injection of HT-29 or CT26 cells into nude mice; tumor volume/weight measured biweekly .
- Syngeneic models : Use immunocompetent mice (e.g., Balb/c) to study immune microenvironment modulation .
- Biomarker analysis : Immunohistochemistry for STAT1, Ki-67 (proliferation), and TUNEL (apoptosis) in excised tumors .
Q. How can researchers resolve discrepancies in apoptosis induction across cell lines?
- Methodology :
- Cell line stratification : Compare IC₅₀ values in diverse lines (e.g., HT-29 vs. SW480) to identify sensitivity factors .
- Multi-omics integration : Combine proteomics (apoptosis arrays) and metabolomics to uncover resistance mechanisms .
- Combinatorial assays : Validate findings with complementary methods (e.g., caspase activity + DNA fragmentation) .
Q. What strategies assess its impact on the tumor microenvironment (TME)?
- Methodology :
- Flow cytometry : Quantify MDSCs, CD4+/CD8+ T cells, and IFN-γ/Granzyme B production in dissociated tumors .
- Cytokine profiling : ELISA for IL-10, TGF-β, and other immunosuppressive factors .
- Neo-antigen screening : RNA-seq to identify TME-specific antigens upregulated by treatment .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
